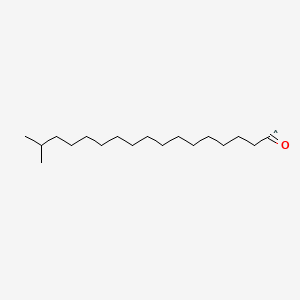
Linear Daptomycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Linear Daptomycin is a lipopeptide antibiotic produced by the soil bacterium Streptomyces roseosporus. It is clinically used to treat severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus species . This compound is known for its unique mechanism of action, which involves disrupting bacterial cell membranes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Linear Daptomycin involves complex chemical processes due to its cyclic lipopeptide structure. The compound is synthesized through a combination of solid-phase peptide synthesis and solution-phase peptide coupling . The process typically involves the following steps:
Solid-Phase Peptide Synthesis (SPPS): The linear peptide chain is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
Cyclization: The linear peptide is cleaved from the solid support and cyclized in solution to form the cyclic structure.
Lipidation: The cyclic peptide is then lipidated by attaching a fatty acid chain to the N-terminal tryptophan residue.
Industrial Production Methods
Industrial production of this compound involves fermentation of Streptomyces roseosporus followed by extraction and purification of the compound. The fermentation process is optimized to maximize yield and involves controlling various parameters such as pH, temperature, and nutrient supply .
化学反応の分析
Types of Reactions
Linear Daptomycin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the formation of reduced this compound.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkylating agents and nucleophiles.
Major Products Formed
Oxidation: Oxidized this compound.
Reduction: Reduced this compound.
Substitution: Various this compound analogs with modified amino acid residues.
科学的研究の応用
Linear Daptomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipopeptide synthesis and structure-activity relationships.
Biology: Employed in studies of bacterial cell membrane disruption and resistance mechanisms.
Medicine: Used in clinical research for developing new antibiotics and understanding bacterial resistance.
Industry: Applied in the development of new antimicrobial agents and formulations
作用機序
Linear Daptomycin exerts its effects by binding to bacterial cell membranes in a calcium-dependent manner. This binding causes rapid depolarization of the membrane due to potassium efflux, leading to disruption of DNA, RNA, and protein synthesis. The result is rapid, concentration-dependent bacterial death . The primary molecular target is the bacterial cell membrane, and the pathway involved includes the disruption of membrane potential and integrity .
類似化合物との比較
Similar Compounds
Vancomycin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Linezolid: An oxazolidinone antibiotic effective against Gram-positive bacteria.
Tigecycline: A glycylcycline antibiotic used for treating various bacterial infections.
Uniqueness of Linear Daptomycin
This compound is unique due to its calcium-dependent mechanism of action and its ability to rapidly depolarize bacterial cell membranes. Unlike vancomycin and linezolid, which target cell wall synthesis and protein synthesis respectively, this compound directly disrupts the bacterial cell membrane, leading to rapid bacterial death .
特性
CAS番号 |
883991-21-7 |
|---|---|
分子式 |
C72H103N17O27 |
分子量 |
1638.708 |
InChI |
InChI=1S/C72H103N17O27/c1-5-6-7-8-9-10-11-22-53(94)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(109)84-45(27-52(75)93)67(110)86-48(30-59(103)104)68(111)89-61(37(4)91)70(113)78-33-54(95)80-43(21-16-23-73)64(107)85-47(29-58(101)102)65(108)79-36(3)62(105)83-46(28-57(99)100)63(106)77-32-55(96)82-50(34-90)69(112)88-60(35(2)24-56(97)98)71(114)87-49(72(115)116)26-51(92)40-18-12-14-19-41(40)74/h12-15,17-20,31,35-37,43-50,60-61,76,90-91H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,93)(H,77,106)(H,78,113)(H,79,108)(H,80,95)(H,81,94)(H,82,96)(H,83,105)(H,84,109)(H,85,107)(H,86,110)(H,87,114)(H,88,112)(H,89,111)(H,97,98)(H,99,100)(H,101,102)(H,103,104)(H,115,116)/t35-,36+,37+,43-,44-,45-,46-,47-,48-,49+,50+,60+,61-/m0/s1 |
InChIキー |
ZXJQWPGESWMZGH-FMVMZMFUSA-N |
SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)CC(=O)O)C(=O)NC(CC(=O)C3=CC=CC=C3N)C(=O)O |
同義語 |
(αS)-N-(1-Oxodecyl)-L-tryptophyl-D-asparaginyl-L-α-aspartyl-L-threonylglycyl-L-ornithyl-L-α-aspartyl-D-alanyl-L-α-aspartylglycyl-D-seryl-(3R)-3-methyl-L-α-glutamyl-α,2-diamino-γ-oxo-benzenebutanoic Acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)
![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)
![3H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)


